REACTION_CXSMILES
|
[F:1][C:2]([F:31])([CH3:30])[CH2:3][N:4]([CH2:27][CH2:28][OH:29])[C:5]([C:7]1[C:11](O)=[C:10]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[N:9]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Cl:26])[N:8]=1)=[O:6].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O.C(OCC)(=O)C>C1(C)C=CC=CC=1>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:10]2[N:9]([C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=3[Cl:26])[N:8]=[C:7]3[C:11]=2[O:29][CH2:28][CH2:27][N:4]([CH2:3][C:2]([F:1])([F:31])[CH3:30])[C:5]3=[O:6])=[CH:14][CH:15]=1
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Name
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1-(2-chloro-phenyl)-5-(4-chloro-phenyl)4-hydroxy-1H-pyrazole-3-carboxylic acid (2,2-difluoro-propyl)-(2-hydroxy-ethyl)-amide
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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FC(CN(C(=O)C1=NN(C(=C1O)C1=CC=C(C=C1)Cl)C1=C(C=CC=C1)Cl)CCO)(C)F
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Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
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Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
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hexanes
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Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at ambient temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
the resulting oil was chromatographed on silica gel (20–70% ethyl acetate:hexanes)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1N(N=C2C(N(CCOC12)CC(C)(F)F)=O)C1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |